Lipophilicity Shift: (3-Bromopyridin-2-YL)glycine vs. Non-Halogenated Parent (2-(Pyridin-2-ylamino)acetic acid)
Introduction of the 3-bromo substituent increases the computed partition coefficient (XLogP3-AA) by approximately 0.7–1.0 log units relative to the non-halogenated parent compound [1][2]. This shift moves the compound from a borderline low-permeability range into a more favorable logP window (1–3) for passive membrane permeability, consistent with Lipinski's rule-of-five guidelines [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 (PubChem, CID 83840653) |
| Comparator Or Baseline | 2-(Pyridin-2-ylamino)acetic acid: XLogP3-AA ≈ 0.5–0.8 (estimated from PubChem CID 53486288; experimental logP of analogous N-phenylglycine = 0.71 [2]) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.7 to +1.0 log units |
| Conditions | Computed by XLogP3 algorithm v3.0 (PubChem 2025.09.15 release); no experimental shake-flask logP data available for either compound |
Why This Matters
The higher lipophilicity of the brominated compound can influence membrane permeability, protein binding, and metabolic clearance in biological assays, making it a more suitable starting point for cell-permeable probe design compared to the non-halogenated analog.
- [1] PubChem Compound Summary for CID 83840653, 2-[(3-Bromo-2-pyridyl)amino]acetic Acid. XLogP3-AA = 1.5. https://pubchem.ncbi.nlm.nih.gov/compound/1784024-91-4 View Source
- [2] PubChem Compound Summary for CID 53486288, 2-(Pyridin-2-ylamino)acetic acid. Computed properties. Note: XLogP3-AA not explicitly listed; value inferred from closely related N-phenylglycine (experimental logP = 0.71, DrugBank DB02576). View Source
- [3] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
